molecular formula C18H23NO2 B2985619 2-(2-(Dibenzylamino)ethoxy)ethanol CAS No. 136533-09-0

2-(2-(Dibenzylamino)ethoxy)ethanol

Cat. No.: B2985619
CAS No.: 136533-09-0
M. Wt: 285.387
InChI Key: QLMUDNFDCHOWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Dibenzylamino)ethoxy)ethanol is an organic compound with the molecular formula C18H23NO2. It is characterized by the presence of a dibenzylamino group attached to an ethoxyethanol backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Dibenzylamino)ethoxy)ethanol typically involves the reaction of dibenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Dibenzylamino)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-(Dibenzylamino)ethoxy)ethanol finds applications in multiple fields:

Mechanism of Action

The mechanism of action of 2-(2-(Dibenzylamino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by altering the conformation and activity of proteins involved in these pathways .

Comparison with Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but with dimethylamino group instead of dibenzylamino.

    2-(2-(Diethylamino)ethoxy)ethanol: Contains a diethylamino group, offering different reactivity and applications.

Uniqueness: 2-(2-(Dibenzylamino)ethoxy)ethanol is unique due to the presence of the bulky dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies where such properties are desired .

Properties

IUPAC Name

2-[2-(dibenzylamino)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMUDNFDCHOWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 50 g (475.56 mmol) of 2-(2-amino-ethoxy)ethanol and 144.6 g (1.046 mol) of potassium carbonate in 600 ml of EtOH/60 ml of water is heated to 60° C. To this mixture is added dropwise within one hour 178.95 g (1.046 mol) of benzyl bromide and then the mixture is refluxed for 2 hours, evaporated under vacuum, the residue taken up with 1 liter of methylene chloride, and filtered off from the salts. The filtrate is concentrated under vacuum and purified by flash chromatography (silica gel/mobile phase: methylene chloride/hexane/acetone: 10/5/1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
144.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
178.95 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.